3-(Azidomethyl)pyrrolidin-3-olhydrochloride
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Overview
Description
3-(Azidomethyl)pyrrolidin-3-olhydrochloride is a chemical compound that features a pyrrolidine ring substituted with an azidomethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azidomethyl)pyrrolidin-3-olhydrochloride typically involves the introduction of an azido group into a pyrrolidine derivative. One common method is the nucleophilic substitution reaction where a halomethylpyrrolidine is treated with sodium azide. The hydroxyl group can be introduced through oxidation reactions or by using hydroxyl-containing starting materials .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(Azidomethyl)pyrrolidin-3-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: Sodium azide for introducing the azido group.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various azido-substituted compounds.
Scientific Research Applications
3-(Azidomethyl)pyrrolidin-3-olhydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Utilized in the study of biochemical pathways and as a probe in bioorthogonal chemistry.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Azidomethyl)pyrrolidin-3-olhydrochloride involves its ability to undergo click chemistry reactions, particularly azide-alkyne cycloaddition. This reaction is highly specific and efficient, making it useful for labeling and tracking molecules in biological systems. The azido group acts as a reactive handle that can be targeted by various chemical probes .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypyrrolidine: Similar structure but lacks the azido group.
Pyrrolidin-3-ol hydrochloride: Similar structure but lacks the azidomethyl group
Uniqueness
3-(Azidomethyl)pyrrolidin-3-olhydrochloride is unique due to the presence of both the azido and hydroxyl groups, which confer distinct reactivity and functionality. This makes it a versatile intermediate in organic synthesis and a valuable tool in chemical biology .
Properties
Molecular Formula |
C5H11ClN4O |
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Molecular Weight |
178.62 g/mol |
IUPAC Name |
3-(azidomethyl)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C5H10N4O.ClH/c6-9-8-4-5(10)1-2-7-3-5;/h7,10H,1-4H2;1H |
InChI Key |
JZHJTYGPQVXOAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CN=[N+]=[N-])O.Cl |
Origin of Product |
United States |
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